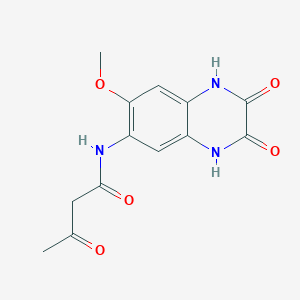
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide is a complex organic compound characterized by its unique structure, which includes a quinoxaline core with methoxy and dioxo functional groups
Métodos De Preparación
The synthesis of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide typically involves multiple steps, starting with the preparation of the quinoxaline core. The synthetic route may include the following steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Formation of the Dioxo Groups: Oxidation reactions using strong oxidizing agents like potassium permanganate or chromium trioxide can be employed to introduce the dioxo groups.
Attachment of the Butanamide Moiety: The final step involves the acylation of the quinoxaline derivative with a suitable acylating agent, such as acetic anhydride, to form the butanamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme activity or as a ligand for binding studies.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activity through binding to the active site or allosteric sites. The pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
N-(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-3-oxobutanamide can be compared with other similar compounds, such as:
N-(1,4-diethyl-7-methyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)furan-2-carboxamide: This compound has a similar quinoxaline core but different substituents, which may result in different chemical and biological properties.
1,4-dimethyl 2-(2-{1-[(7-methoxy-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbamoyl]-2-oxopropyl}diazen-1-yl)benzene-1,4-dicarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
74546-14-8 |
|---|---|
Fórmula molecular |
C13H13N3O5 |
Peso molecular |
291.26 g/mol |
Nombre IUPAC |
N-(7-methoxy-2,3-dioxo-1,4-dihydroquinoxalin-6-yl)-3-oxobutanamide |
InChI |
InChI=1S/C13H13N3O5/c1-6(17)3-11(18)14-9-4-7-8(5-10(9)21-2)16-13(20)12(19)15-7/h4-5H,3H2,1-2H3,(H,14,18)(H,15,19)(H,16,20) |
Clave InChI |
GGRHHFCRYNQZLZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















